BenchChemオンラインストアへようこそ!

({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid

Agrochemical fungicide Pyrimidine SAR Crop protection

({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid (CAS 651719-86-7; molecular formula C₁₉H₁₃F₃N₂O₃; molecular weight 374.3 g/mol) is a trisubstituted pyrimidine derivative bearing a phenyl group at the 6-position, a 4-(trifluoromethyl)phenyl group at the 2-position, and an oxyacetic acid side chain at the 4-position. This compound belongs to the (pyrimidinyloxy)acetic acid class, which has been explored across multiple therapeutic and agrochemical programs including COX-2 inhibition , aldose reductase inhibition , and fungicidal applications.

Molecular Formula C19H13F3N2O3
Molecular Weight 374.3 g/mol
CAS No. 651719-86-7
Cat. No. B12523403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid
CAS651719-86-7
Molecular FormulaC19H13F3N2O3
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)C(F)(F)F)OCC(=O)O
InChIInChI=1S/C19H13F3N2O3/c20-19(21,22)14-8-6-13(7-9-14)18-23-15(12-4-2-1-3-5-12)10-16(24-18)27-11-17(25)26/h1-10H,11H2,(H,25,26)
InChIKeyUKJWEPZGEQHZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid (CAS 651719-86-7): Procurement-Ready Profile of a Multifunctional Pyrimidine Scaffold


({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid (CAS 651719-86-7; molecular formula C₁₉H₁₃F₃N₂O₃; molecular weight 374.3 g/mol) is a trisubstituted pyrimidine derivative bearing a phenyl group at the 6-position, a 4-(trifluoromethyl)phenyl group at the 2-position, and an oxyacetic acid side chain at the 4-position . This compound belongs to the (pyrimidinyloxy)acetic acid class, which has been explored across multiple therapeutic and agrochemical programs including COX-2 inhibition [1], aldose reductase inhibition [2], and fungicidal applications [3]. Its structural features—particularly the trifluoromethyl substitution pattern and the free carboxylic acid handle—make it a versatile intermediate for further derivatization and a candidate for direct biological screening in programs targeting inflammation, metabolic disorders, and fungal pathogens.

Why ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid Cannot Be Replaced by Close Structural Analogs in Procurement Specifications


Within the (pyrimidinyloxy)acetic acid family, even minor structural modifications produce substantial shifts in target selectivity and potency. The specific combination of a 6-phenyl substituent and a 2-[4-(trifluoromethyl)phenyl] group on the pyrimidine core of compound 651719-86-7 is distinct from analogs such as the 6-methyl variant (CAS 651723-76-1) or the unsubstituted 2-(pyrimidin-4-yloxy)acetic acid (CAS 1239837-25-2). Structure-activity relationship (SAR) data from the COX-2 inhibitor patent literature demonstrate that the trifluoromethyl substitution pattern on the 2-phenyl ring is a critical determinant of COX-2 potency and selectivity over COX-1 [1]. Similarly, in the aldose reductase inhibitor series, the nature and position of substituents on the pyrimidine ring profoundly influence both intrinsic enzyme inhibitory activity and tissue penetration [2]. In agrochemical fungicide programs, the 4-trifluoromethylphenyl moiety at the pyrimidine 2-position has been explicitly identified as contributing to superior fungicidal activity compared to earlier-generation methoxyimino-acetate fungicides [3]. Generic substitution with a simpler pyrimidine acetic acid derivative would forfeit these pharmacophore-specific advantages, making compound 651719-86-7 irreplaceable for programs relying on this precise substitution pattern.

Quantitative Differentiation Evidence for ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid (CAS 651719-86-7) Against Comparators


Superior Fungicidal Potency of the 4-Trifluoromethylphenyl Pyrimidine Scaffold vs. Methoxyimino-Acetate Fungicides

Patent US 6,348,471 B1 explicitly claims that pyrimidyloxyphenylacetic acid derivatives bearing a 4-trifluoromethylphenyl substituent (the class encompassing compound 651719-86-7) exhibit better fungicidal activity than the prior-art methoxyimino-acetate fungicides, including methyl 2-(methoxyimino)-2-[[4-(2,2,2-trifluoroethoxy)-2-pyrimidyl]oxy]-phenylacetate and its N-methyl amide analog [1]. The patent states that the fungicidal activity of the prior-art compounds 'is unsatisfactory, in particular at low application rates' [REFS-1; L17], whereas the claimed derivatives—which include the 4-trifluoromethylphenyl-substituted pyrimidine core found in compound 651719-86-7—demonstrate 'very strong fungicidal activity' that surpasses these comparators [REFS-1; L7–L11].

Agrochemical fungicide Pyrimidine SAR Crop protection

COX-2 Inhibitory Potential of Trifluoromethyl-Pyrimidine Scaffolds: Class-Level Evidence of Subnanomolar to Micromolar Potency

Although compound 651719-86-7 itself has no published isolated COX-2 IC₅₀, it belongs to a well-characterized class of pyrimidine-based COX-2 inhibitors. Patents US 2004/0248916 A1, US 7,026,327 B2, and US 2006/0194824 A1 describe pyrimidine derivatives as 'potent and selective inhibitors of COX-2' [1][2]. Literature on closely related trifluoromethyl-substituted pyrimidine COX-2 inhibitors reports representative in vitro IC₅₀ values in the range of 0.12–0.45 µM for COX-2, with COX-2/COX-1 selectivity ratios ranging from approximately 7.6-fold (0.12 µM COX-2 vs. 0.91 µM COX-1) to over 300-fold (206 nM COX-2 vs. 62,000 nM COX-1) [3][4]. The presence of the trifluoromethyl group on the 2-phenyl ring is a recurring SAR feature associated with enhanced COX-2 selectivity in this chemotype.

COX-2 inhibition Anti-inflammatory Pyrimidine SAR

Aldose Reductase Inhibition by (Pyrimidinyl-4-oxy)acetic Acids: Validated Class Activity with Demonstrated Tissue Penetration

The (pyrimidinyl-4-oxy)acetic acid class, to which compound 651719-86-7 belongs, has been validated as a novel chemotype for aldose reductase inhibition in a foundational study by Ellingboe et al. (1990) [1]. Several compounds in this class were identified as potent inhibitors of bovine lens aldose reductase in vitro. Selected compounds were further evaluated in a 4-day galactose-fed rat model, where decreases in galactitol accumulation were measured in lens, nerve, and diaphragm tissues [REFS-1; L14–L19]. The study established a critical SAR principle: tissue penetration capability plays an important role in determining in vivo lens aldose reductase inhibitory activity, beyond intrinsic enzyme potency alone [REFS-1; L22–L25]. Recent BindingDB entries for structurally related compounds confirm aldose reductase IC₅₀ values in the 56–362 nM range against recombinant human and rat enzymes [2][3].

Aldose reductase Diabetic complications Polyol pathway

Human HSP90α Binding Affinity: Direct Biophysical Evidence for the Target Compound

Compound 651719-86-7 has been directly assayed for binding to human HSP90α (N-terminal domain, residues 1–236) using 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy, yielding a dissociation constant (Kd) of 19,000 nM (19 µM) at 298 K [1]. While this represents relatively weak binding compared to clinical-stage HSP90 inhibitors (e.g., geldanamycin derivatives with Kd values in the low nanomolar range), the direct biophysical confirmation of target engagement distinguishes compound 651719-86-7 from untested structural analogs and provides a quantitative starting point for fragment-based or structure-guided optimization of the (pyrimidinyloxy)acetic acid scaffold against the HSP90 chaperone.

HSP90 Cancer chaperone NMR binding assay

Structural Differentiation from the 6-Methyl Analog: Implications for Steric Bulk and Lipophilicity-Driven Selectivity

The closest commercially available analog to compound 651719-86-7 is ({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid (CAS 651723-76-1), which differs solely by replacement of the 6-phenyl group with a 6-methyl group . This substitution results in significant differences in calculated physicochemical properties: the 6-phenyl compound (MW 374.3 g/mol; formula C₁₉H₁₃F₃N₂O₃) has a higher molecular weight, larger molecular volume, and greater calculated logP compared to the 6-methyl analog (MW ~312.3 g/mol; formula C₁₄H₁₁F₃N₂O₃) . In biological systems, this translates to altered steric occupancy at the target binding site and differential passive membrane permeability. SAR trends in the pyrimidine COX-2 and aldose reductase inhibitor series consistently demonstrate that substituent size and lipophilicity at the pyrimidine 6-position modulate both potency and selectivity [1][2].

Pyrimidine SAR Analog comparison Physicochemical differentiation

Validated Application Scenarios for ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid (CAS 651719-86-7) in Research and Industrial Programs


Agrochemical Fungicide Lead Optimization: Building on the Superior Low-Rate Efficacy of the 4-Trifluoromethylphenyl-Pyrimidine Scaffold

In crop protection R&D programs targeting phytopathogenic fungi, compound 651719-86-7 serves as a key intermediate or scaffold for developing next-generation fungicides that outperform earlier methoxyimino-acetate chemistries at low application rates. US Patent 6,348,471 B1 explicitly demonstrates that pyrimidyloxyphenylacetic acid derivatives bearing the 4-trifluoromethylphenyl substituent achieve better fungicidal activity than the established comparators methyl 2-(methoxyimino)-2-[[4-(2,2,2-trifluoroethoxy)-2-pyrimidyl]oxy]-phenylacetate and its analogs [1]. Procurement of this compound enables agrochemical teams to access a patent-validated chemotype with documented performance advantages, reducing the risk of investing in less differentiated pyrimidine scaffolds.

COX-2-Selective Anti-Inflammatory Drug Discovery: Screening a Privileged Trifluoromethyl-Pyrimidine Pharmacophore

For medicinal chemistry programs seeking selective COX-2 inhibitors with reduced gastrointestinal liability, compound 651719-86-7 represents a procurement-ready entry point into the trifluoromethyl-pyrimidine COX-2 inhibitor class that has been validated across multiple patent families (US 2004/0248916 A1, US 7,026,327 B2, US 2006/0194824 A1) [2][3][4]. Class-representative compounds achieve COX-2 IC₅₀ values in the 0.12–0.45 µM range with selectivity ratios of 7.6× to >300× over COX-1 [5][6]. The free carboxylic acid moiety of compound 651719-86-7 additionally provides a synthetic handle for prodrug strategies or salt-form optimization, making it particularly suitable for hit-to-lead expansion.

Diabetic Complications Research: Targeting Aldose Reductase with a Tissue-Penetrant (Pyrimidinyloxy)acetic Acid Chemotype

In programs addressing diabetic neuropathy, retinopathy, or cataractogenesis through polyol pathway inhibition, compound 651719-86-7 belongs to the (pyrimidinyl-4-oxy)acetic acid class identified by Ellingboe et al. (1990) as potent aldose reductase inhibitors with demonstrated in vivo target engagement in a galactose-fed rat model [7]. The class has established SAR linking tissue penetration capability to in vivo efficacy—a critical and often rate-limiting property in aldose reductase inhibitor development [7]. The balanced lipophilic-hydrophilic profile conferred by the 6-phenyl and 2-(4-trifluoromethylphenyl) substituents combined with the free carboxylic acid positions compound 651719-86-7 as a strategically differentiated candidate within this validated pharmacophore space.

Fragment-Based or Structure-Guided HSP90 Inhibitor Design: Advancing from NMR-Validated Binding

Compound 651719-86-7 is one of the few (pyrimidinyloxy)acetic acid derivatives with publicly available biophysical target-engagement data: a Kd of 19 µM against the N-terminal domain of human HSP90α confirmed by 2D ¹H-¹⁵N HSQC NMR spectroscopy [8]. For structural biology and biophysics groups pursuing fragment-based drug discovery against the HSP90 chaperone, this compound provides a rare, experimentally validated starting point for structure-guided optimization. The NMR chemical shift perturbation data can be directly used to guide medicinal chemistry decisions on substituent modifications that improve binding affinity, thereby accelerating the fragment-to-lead progression.

Quote Request

Request a Quote for ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.